4-Fluoro-2-(4-methoxyphenyl)benzoic acid
Description
4-Fluoro-2-(4-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 4-position and a 4-methoxyphenyl group at the 2-position of the aromatic ring. This compound is of interest in pharmaceutical and materials chemistry due to its structural motifs, which are common in bioactive molecules and crystalline materials .
Properties
IUPAC Name |
4-fluoro-2-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTVKYNSVAXFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681153 | |
| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184395-84-3 | |
| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid derivative is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting intermediate is then hydrolyzed to yield the desired product .
Another method involves the direct fluorination of a benzoic acid derivative using a fluorinating agent such as hydrogen fluoride or a similar reagent . This method requires careful control of reaction conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(4-methoxyphenyl)benzoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-methoxyphenyl)benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form various derivatives, or reduced to form alcohols or other functional groups.
Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds with various functional groups.
Scientific Research Applications
4-Fluoro-2-(4-methoxyphenyl)benzoic acid has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-methoxyphenyl)benzoic acid depends on its specific applicationThe fluorine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c)
- Structure: Fluorine at position 5; 4-methoxyphenyl linked via an amino group at position 2.
- Properties : Melting point (216–218°C), molecular weight 261 g/mol.
- Key Differences: The amino linker introduces hydrogen-bonding capability, which may increase crystalline stability compared to direct aryl substitution. The fluorine at position 5 alters electronic effects on the carboxylic acid .
4-Fluoro-2-(phenylamino)benzoic Acid
- Structure: Fluorine at position 4; phenylamino group at position 2.
- Properties : Molecular weight 231.22 g/mol, triclinic crystal system (space group P1).
- Intramolecular N–H···O hydrogen bonds stabilize the crystal lattice .
4-(Methoxycarbonyl)-2-fluorobenzoic Acid
- Structure : Methoxycarbonyl group at position 4; fluorine at position 2.
- Properties : Sheets stabilized by six intermolecular hydrogen bonds; dihedral angle between benzene and carboxylic acid planes = 20.18°.
- Key Differences : The methoxycarbonyl group is electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl group in the target compound. This affects acidity and π-π stacking interactions .
Substituent Type and Electronic Effects
2-[(4-Fluorophenyl)methoxy]benzoic Acid
- Structure : Fluorobenzyloxy group at position 2.
- Properties : Increased lipophilicity due to the benzyloxy group.
- Key Differences : The ether linkage (vs. direct aryl substitution) enhances flexibility but may reduce planarity, affecting intermolecular interactions .
4-Amino-2-fluoro-5-methoxybenzoic Acid
- Structure: Amino group at position 4; fluorine at position 2; methoxy at position 3.
- Key Differences: The amino group introduces basicity, while the fluorine and methoxy groups create a unique electronic profile for targeting biological pathways .
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 4-Fluoro-2-(4-methoxyphenyl)benzoic acid | 4-F, 2-(4-MeOPh) | ~245 (estimated) | Not reported | Direct aryl substitution; methoxy donor |
| 5-Fluoro-2-((4-MeOPh)amino)benzoic acid (3c) | 5-F, 2-(4-MeOPh-NH) | 261 | 216–218 | Amino linker; intramolecular H-bonding |
| 4-Fluoro-2-(phenylamino)benzoic acid | 4-F, 2-(Ph-NH) | 231.22 | Not reported | N–H···O hydrogen bonds; triclinic packing |
| 4-(Methoxycarbonyl)-2-fluorobenzoic acid | 4-(CO₂Me), 2-F | 198.03 | 154–155 | Coplanar benzene and methoxycarbonyl groups |
| 2-[(4-Fluorobenzyl)oxy]benzoic acid | 2-(4-F-BnO) | 260.23 | Not reported | Ether linkage; fluorobenzyl substituent |
Research Findings and Implications
- Synthetic Routes: The target compound may be synthesized via Ullmann-type coupling (similar to 4-fluoro-2-(phenylamino)benzoic acid, which uses copper catalysis) .
- Crystallography: Analogous compounds like 4-fluoro-2-(phenylamino)benzoic acid exhibit triclinic packing with hydrogen-bonded dimers, suggesting similar behavior in the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-fluoro-2-(4-methoxyphenyl)benzoic acid, and how do substituent effects influence reaction outcomes?
- Methodology :
- Cross-coupling reactions : Use Ullmann coupling (for C–N bond formation) or Suzuki-Miyaura reactions (for aryl-aryl bonds) to introduce the 4-methoxyphenyl group. For example, 2-bromo-4-fluorobenzoic acid can react with 4-methoxyphenylboronic acid under palladium catalysis .
- Challenges : Steric hindrance from the methoxy group and electron-withdrawing fluorine may reduce reactivity. Optimize temperature (e.g., 403 K for Ullmann reactions) and catalysts (e.g., CuI/ligand systems) to mitigate side reactions .
- Key Data :
- Typical yields: 60–75% (depending on coupling method).
- Purity verification: HPLC (>98%) and NMR (δ 8.2–7.1 ppm for aromatic protons) .
Q. How is the compound characterized to confirm structure and purity in academic research?
- Analytical Techniques :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., intramolecular N–H···O and O–H···O interactions) .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons at δ 3.8–3.9 ppm; carboxylate carbon at ~170 ppm .
- FT-IR : Stretching vibrations for –COOH (~1680 cm⁻¹) and C–F (~1220 cm⁻¹) .
- Mass spectrometry : Molecular ion peak at m/z 260.2 (M+H⁺) .
Advanced Research Questions
Q. How do fluorine and methoxy substituents impact the compound’s biological activity and physicochemical properties?
- Structure-Activity Insights :
- Fluorine : Enhances metabolic stability and bioavailability via hydrophobic interactions and reduced oxidative metabolism .
- Methoxy group : Modulates electronic effects (electron-donating), potentially improving binding affinity to targets like cyclooxygenase (COX) enzymes .
- Experimental Design :
- Compare IC₅₀ values against non-fluorinated/methoxy-lacking analogs in enzyme inhibition assays (e.g., COX-1/COX-2).
- LogP measurements (e.g., shake-flask method) to assess hydrophobicity changes .
Q. What crystallographic insights explain the compound’s solid-state behavior and stability?
- Crystal Packing Analysis :
- Hydrogen-bonded dimers : O–H···O interactions between carboxyl groups form acid-acid dimers (distance ~2.65 Å) .
- Weak interactions : C–H···F contacts (2.9–3.1 Å) stabilize layered structures .
- Thermal Stability : DSC reveals melting points >200°C, correlating with strong intermolecular forces .
Q. How can researchers resolve contradictions in reported biological data for structurally similar benzoic acid derivatives?
- Methodological Approaches :
- Meta-analysis : Compare substituent positions (e.g., 4-methoxy vs. 3-methyl) across studies to identify electronic/steric effects on activity .
- In silico modeling : Use DFT calculations to predict charge distribution and docking simulations to evaluate target binding .
- Case Study : Fluorine at the 4-position (vs. 2-position) may alter binding pocket interactions in COX enzymes, explaining variability in anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
